

Enantioselective Synthesis of (+)Ochromycinone: Application Notes and Protocols

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Abstract

Ochromycinone, a member of the angucyclinone family of antibiotics, exhibits notable biological activities, including selective anti-Helicobacter pylori activity.[1] Its complex tetracyclic framework presents a significant challenge for synthetic chemists. This document outlines two prominent and effective strategies for the enantioselective synthesis of (+)-**Ochromycinone**, providing detailed experimental protocols and comparative data to aid researchers in their synthetic endeavors. The methodologies discussed are a gold-catalyzed intramolecular [4+2] benzannulation and a tandem Diels-Alder reaction-sulfoxide elimination approach.

Introduction

The angucyclinone class of natural products has garnered considerable attention due to their diverse and potent biological activities, including antibiotic and cytotoxic properties.[2] **Ochromycinone**, a key member of this family, is characterized by a benz[a]anthracene framework with a specific stereocenter at the C-3 position.[2] The development of efficient and stereocontrolled synthetic routes to access enantiomerically pure **Ochromycinone** is crucial for further biological evaluation and the development of potential therapeutic agents. This application note details two distinct and successful enantioselective total syntheses of (+)-**Ochromycinone**.



Synthetic Strategies and Data Presentation

Two primary strategies for the enantioselective synthesis of (+)-**Ochromycinone** are presented below. The key quantitative data for each approach are summarized for comparative analysis.

Strategy 1: Gold-Catalyzed Intramolecular [4+2] Benzannulation

This approach utilizes a gold-catalyzed intramolecular [4+2] benzannulation as the key step to construct the 2,3-dihydrophenanthren-4(1H)-one skeleton, which is a core structural feature of angucyclinones.[1][3] The synthesis culminates in the formation of (+)-**Ochromycinone** from its methyl ether precursor, (+)-Rubiginone B2.[1]

Table 1: Key Reaction Yields for Gold-Catalyzed Benzannulation Strategy[1]

| Step | Product | Catalyst/Reagent | Yield (%) |
|---|-----------------------------------|------------------|-----------|
| Intramolecular [4+2] Benzannulation of alkynyl enynal precursor | Dihydrotetraphenone derivative | AuCl₃ | 84 |
| Oxidation of dihydrotetraphenone derivative | (+)-Rubiginone B2 | CAN | 97 |
| Demethylation of (+)- Rubiginone B ₂ | (+)-Ochromycinone | BCl₃ | 89 |

Strategy 2: Tandem Diels-Alder Reaction-Sulfoxide Elimination

This strategy employs an asymmetric Diels-Alder reaction between an enantiopure sulfinyl-1,4-naphthoquinone and a racemic vinylcyclohexene.[2][4] This key step proceeds with kinetic resolution of the diene and spontaneous sulfoxide elimination to construct the tetracyclic core. [2]



Table 2: Overall Yield and Enantiomeric Excess for Diels-Alder Strategy[2]

| Parameter | Value |
|----------------------------|-------|
| Overall Yield (%) | 28 |
| Enantiomeric Excess (ee %) | 80 |

Strategy 3: Sequential Enyne Metathesis and Diels-Alder Reaction

A concise and highly enantioselective route has been developed that relies on a sequence of intramolecular enyne metathesis to generate an enantiopure diene, followed by an intermolecular Diels-Alder reaction and subsequent aromatization.[5]

Table 3: Overall Yield for Sequential Enyne Metathesis/Diels-Alder Strategy[5]

| Parameter | Value |
|-------------------|-------|
| Overall Yield (%) | 23 |

Experimental Protocols

Protocol 1: Gold-Catalyzed Intramolecular [4+2] Benzannulation Approach

Step 1: Synthesis of the Dihydrotetraphenone Derivative[1]

- To a solution of the tethered alkynyl enynal precursor in (CH2Cl)2 is added AuCl3 (2 mol %).
- The reaction mixture is heated to 50 °C for 1 hour.
- After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography to afford the dihydrotetraphenone derivative.



Step 2: Synthesis of (+)-Rubiginone B₂[1]

- The dihydrotetraphenone derivative is dissolved in a suitable solvent (e.g., acetonitrile).
- Ceric ammonium nitrate (CAN) is added to the solution.
- The reaction is stirred at room temperature until the starting material is consumed.
- The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are dried over anhydrous sodium sulfate and concentrated.
- The residue is purified by chromatography to yield (+)-Rubiginone B2.

Step 3: Synthesis of (+)-Ochromycinone[1]

- (+)-Rubiginone B₂ is dissolved in a dry solvent (e.g., dichloromethane) under an inert atmosphere.
- The solution is cooled to a low temperature (e.g., -78 °C).
- Boron trichloride (BCl₃) is added dropwise.
- The reaction is stirred at low temperature and allowed to warm to room temperature.
- Upon completion, the reaction is carefully quenched with methanol.
- The solvent is evaporated, and the crude product is purified by column chromatography to give (+)-**Ochromycinone**.

Protocol 2: Tandem Diels-Alder Reaction-Sulfoxide Elimination Approach

Step 1: Asymmetric Diels-Alder Reaction[2]

• A solution of the enantiopure (S)-5-methoxy-2-(p-tolylsulfinyl)-1,4-naphthoquinone and racemic vinylcyclohexene in a suitable solvent (e.g., toluene) is prepared.



- The reaction mixture is heated under reflux.
- The reaction progress is monitored by TLC.
- Upon completion, the solvent is removed in vacuo.
- The resulting diastereomeric mixture is separated by chromatography to yield the desired cycloadduct.

Step 2: Aromatization and Deprotection to (+)-Ochromycinone[2]

- The purified cycloadduct is subjected to controlled aromatization conditions.
- Subsequent functional group deprotection (e.g., demethylation) is carried out to afford (+) Ochromycinone.
- The final product is purified by chromatography.
- The enantiomeric excess is determined by chiral HPLC or NMR analysis using a chiral shift reagent.[2]

Visualizations

Gold-Catalyzed Benzannulation Workflow

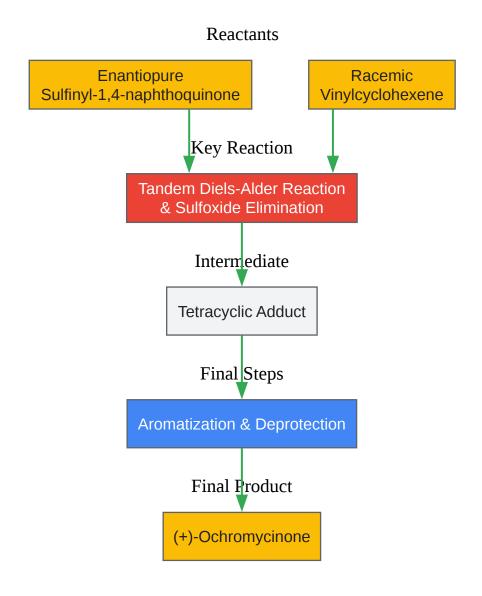


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Caption: Gold-Catalyzed Synthesis of (+)-Ochromycinone.

Diels-Alder Reaction Workflow





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Caption: Diels-Alder Approach to (+)-Ochromycinone.

Conclusion

The enantioselective synthesis of (+)-**Ochromycinone** has been successfully achieved through multiple strategic approaches. The gold-catalyzed benzannulation offers a high-yielding pathway in its final steps, while the Diels-Alder strategy provides a concise route with good enantioselectivity. The choice of synthetic route will depend on the specific requirements of the research, including reagent availability, desired scale, and tolerance for specific reaction



conditions. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

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